molecular formula C21H21NO5 B421241 Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate CAS No. 114333-52-7

Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate

Cat. No.: B421241
CAS No.: 114333-52-7
M. Wt: 367.4g/mol
InChI Key: IUTIECLGQQKXQP-UHFFFAOYSA-N
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Description

Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate is a complex organic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and esters with comparable structures. Examples include:

Uniqueness

What sets Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

114333-52-7

Molecular Formula

C21H21NO5

Molecular Weight

367.4g/mol

IUPAC Name

ethyl 3-[[acetyl(benzyl)amino]methyl]-4-hydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C21H21NO5/c1-3-26-21(25)20-16(19-17(24)10-7-11-18(19)27-20)13-22(14(2)23)12-15-8-5-4-6-9-15/h4-11,24H,3,12-13H2,1-2H3

InChI Key

IUTIECLGQQKXQP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)CN(CC3=CC=CC=C3)C(=O)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)CN(CC3=CC=CC=C3)C(=O)C

Origin of Product

United States

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